molecular formula C20H16ClF3N4S B2960533 N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477866-57-2

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No. B2960533
CAS RN: 477866-57-2
M. Wt: 436.88
InChI Key: NSWCVNWPWDLEQX-MDZDMXLPSA-N
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Description

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H16ClF3N4S and its molecular weight is 436.88. The purity is usually 95%.
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Scientific Research Applications

Cross-Linking Agent for Fiber Modification

Compounds with triazine rings and specific functional groups, such as sulfanyl and chlorobenzyl, have been used as cross-linking agents to improve the physical properties of fibers. For example, 2,4-Dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine is utilized to enhance the wet abrasion resistance of Lyocell fibers, demonstrating the role of triazine derivatives in textile engineering and materials science (Renfrew & Phillips, 2003).

Supramolecular Chemistry

The electron-deficient nature of the triazine ring makes it proficient in generating anion–π and lone pair–π interactions, which are pivotal in the design of supramolecular assemblies. Research has shown that triazine-based ligands can form complex structures with copper, exhibiting these non-covalent interactions (Costa et al., 2010). This indicates potential applications in molecular recognition, catalysis, and the development of novel materials.

Polymerization and Material Science

The polymerization of vinyl-containing triazine compounds has been explored for creating materials with unique properties. For instance, 2,4-dimethyl-6-vinyl-s-triazine undergoes polymerization to yield high molecular weight products, suggesting applications in creating polymers with specific mechanical, optical, or electronic properties (Coscia, Kugel, & Pellon, 1961).

Catalysis

Triazine compounds, due to their unique structural features, have been investigated in catalysis. For example, ruthenium-catalyzed reactions involving triazole derivatives for C–H amidation of arenes with sulfonyl azides show the versatility of triazine and related compounds in synthetic chemistry, providing pathways for the formation of complex organic molecules (Wang et al., 2016).

Corrosion Inhibition

Compounds featuring aniline functionalities and incorporating thiophene moieties have shown effectiveness as corrosion inhibitors on metal surfaces in acidic conditions. This suggests that similar compounds, especially those with functional groups like sulfanyl, triazine, or aniline, could be explored for their protective properties in industrial applications (Daoud et al., 2014).

properties

IUPAC Name

N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4S/c1-13-18(9-10-25-17-4-2-3-15(11-17)20(22,23)24)26-19(28-27-13)29-12-14-5-7-16(21)8-6-14/h2-11,25H,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWCVNWPWDLEQX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

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